molecular formula C4H5N3O2 B116685 5-Methyl-3-nitro-1h-pyrazole CAS No. 34334-96-8

5-Methyl-3-nitro-1h-pyrazole

Cat. No. B116685
CAS RN: 34334-96-8
M. Wt: 127.1 g/mol
InChI Key: ASURMMBYYOJOTQ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-1h-pyrazole is a chemical compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 3-methyl-5-nitro-1H-pyrazole .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-ethylenic ketones to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The InChI code for 5-Methyl-3-nitro-1h-pyrazole is InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) . The Canonical SMILES is CC1=NNC(=C1)N+[O-] .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

5-Methyl-3-nitro-1h-pyrazole has a molecular weight of 127.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 127.038176411 g/mol . The topological polar surface area is 74.5 Ų , and it has a heavy atom count of 9 .

Scientific Research Applications

Synthesis and Reactivity

  • 5-Methyl-3-nitro-1H-pyrazole derivatives demonstrate significant potential in chemical synthesis and reactivity studies. For instance, the research by Dalinger et al. (2013) explores the reactivity of trinitropyrazole and its N-methyl derivative, showing their potential in nucleophilic substitution reactions (Dalinger et al., 2013).

Molecular Structure Analysis

  • The molecular structure of pyrazole derivatives, including 5-Methyl-3-nitro-1H-pyrazole, has been analyzed through X-ray diffraction and DFT calculations, as reported by Szlachcic et al. (2020). This research contributes to understanding the impact of intramolecular hydrogen bonding on the reactivity of these compounds (Szlachcic et al., 2020).

Theoretical Studies on Structure and Detonation Properties

  • Theoretical studies, like those conducted by Ravi et al. (2010), have examined the structure and detonation properties of 5-Methyl-3-nitro-1H-pyrazole derivatives, suggesting their potential application in the development of high-energy materials (Ravi et al., 2010).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

  • Research by Titi et al. (2020) has indicated that pyrazole derivatives, including 5-Methyl-3-nitro-1H-pyrazole, show promising biological activity against breast cancer and microbes, highlighting their pharmacological significance (Titi et al., 2020).

Synthesis of Chiral Pyrazol-3-ol Derivatives

  • The synthesis of novel chiral derivatives of 5-Methyl-3-nitro-1H-pyrazole has been explored, as evidenced in the research by Rao et al. (2016), demonstrating the compound's versatility in organic synthesis (Rao et al., 2016).

Future Directions

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . Therefore, future research could focus on exploring these aspects further.

properties

IUPAC Name

3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURMMBYYOJOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955892
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitro-1h-pyrazole

CAS RN

34334-96-8, 1048925-02-5
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-nitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-methyl-3-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XX Zhao, JC Zhang, SH Li, QP Yang… - … Process Research & …, 2014 - ACS Publications
A convenient and green method for the oxidation of nitrogen-rich heterocyclic amines to nitro-substituted heteroaromatics using potassium peroxymonosulfate (2KHSO 5 ·KHSO 4 ·K 2 …
Number of citations: 20 pubs.acs.org
G Zhang, Z Yi, G Cheng, W Yang… - ACS Applied Materials & …, 2022 - ACS Publications
… (37) First, methyl 3,4-dinitro-1H-pyrazole-5-carboxylate (2) has been prepared by the nitrification, oxidation, and esterification of 5-methyl-3-nitro-1H-pyrazole (1) with a 73.6% yield. …
Number of citations: 19 pubs.acs.org
Y Cao, K Wang, S Song, Y Liu, W Zhang - Inorganic Chemistry, 2023 - ACS Publications
… First, the raw material, 5-methyl-3-nitro-1H-pyrazole (1), underwent a nitration reaction in an H 2 SO 4 /HNO 3 mix-acid system at heating conditions, and the cooled mixture was poured …
Number of citations: 3 pubs.acs.org
C Lamberth - Tetrahedron, 2019 - Elsevier
… The synthesis of cyclaniliprole (110) starts with the coupling of 2,3-dichloropyridine (114) with 5-methyl-3-nitro-1H-pyrazole under basic conditions. Oxidation of the resulting 115 with …
Number of citations: 29 www.sciencedirect.com

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